![molecular formula C11H18 B14642441 2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene CAS No. 54825-35-3](/img/structure/B14642441.png)
2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene is a bicyclic organic compound with the molecular formula C10H16. It is a derivative of pinene, a naturally occurring monoterpene. This compound is known for its unique structure, which includes a bicyclo[3.1.1]heptane skeleton with four methyl groups attached. It is commonly used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene typically involves the cyclization of suitable precursors. One common method is the acid-catalyzed cyclization of 2,6,6-trimethylcyclohexanone. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial production methods also focus on minimizing by-products and ensuring environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions
2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Ketones, alcohols
Reduction: Alkanes, alkenes
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents. Its derivatives have shown potential in treating various medical conditions.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. Its bicyclic structure allows it to fit into specific binding sites, influencing biochemical processes. The exact mechanism may vary depending on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
α-Pinene: A naturally occurring monoterpene with a similar bicyclic structure. It is commonly found in essential oils and has applications in fragrances and pharmaceuticals.
β-Pinene: Another monoterpene with a similar structure, used in the production of resins and as a flavoring agent.
Camphene: A bicyclic monoterpene used in the synthesis of fragrances and as a food additive.
Uniqueness
2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene is unique due to its four methyl groups, which provide steric hindrance and influence its reactivity. This makes it distinct from other similar compounds and valuable in specific chemical reactions and applications .
Propiedades
Número CAS |
54825-35-3 |
|---|---|
Fórmula molecular |
C11H18 |
Peso molecular |
150.26 g/mol |
Nombre IUPAC |
2,3,6,6-tetramethylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C11H18/c1-7-5-9-6-10(8(7)2)11(9,3)4/h9-10H,5-6H2,1-4H3 |
Clave InChI |
XTWQWXADGVBZDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2CC(C1)C2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



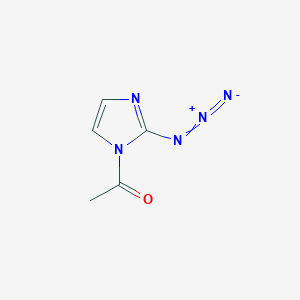
![2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol](/img/structure/B14642378.png)
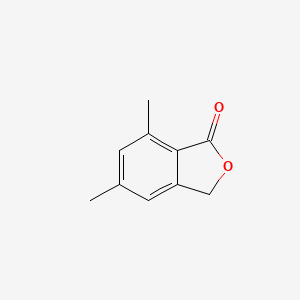
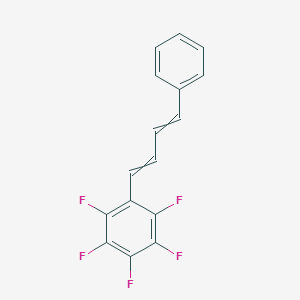
![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)
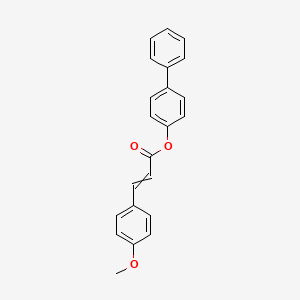
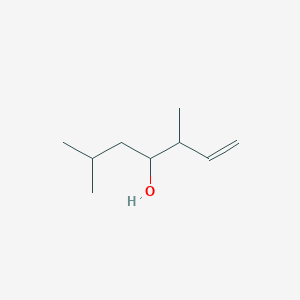
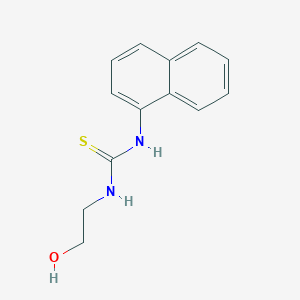
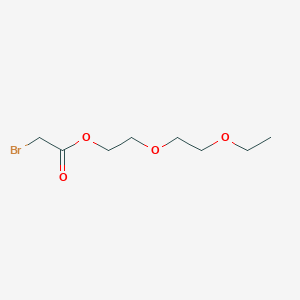

![N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline](/img/structure/B14642421.png)
![Bicyclo[10.1.0]tridec-1-ene](/img/structure/B14642424.png)

